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Introduction

Co 102862, also known as V102862 (4-(4-Fluorophenoxy)benzaldehyde semicarbazone), is a
potent, orally active anticonvulsant that functions as a state-dependent blocker of mammalian
voltage-gated sodium channels.[1][2] Its mechanism of action involves preferential binding to
the inactivated state of the sodium channel, a characteristic that is crucial for its therapeutic
efficacy in neurological disorders such as epilepsy.[1][2] This technical guide provides an in-
depth analysis of the state-dependent inhibition of the NaV1.2 channel isoform by Co 102862,
summarizing key quantitative data, detailing experimental methodologies, and illustrating the
underlying mechanisms. The NaV1.2 channel, encoded by the SCN2A gene, is a primary
voltage-gated sodium channel in the central nervous system, playing a critical role in the
initiation and propagation of action potentials.[3]

Quantitative Analysis of NaV1.2 Inhibition by Co
102862

The inhibitory effects of Co 102862 on the rat brain type IIA Na+ channel (rNaV1.2) have been
guantified using whole-cell patch-clamp techniques on human embryonic kidney-293 (HEK-
293) cells stably expressing the channel.[1][2] The data reveal a significant preference for the
inactivated state of the channel.
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Parameter Cell Type Value Description

The concentration of
Co 102862 required to
~0.4 uM achieve 50% block of
inactivated NaV1.2
channels.[1][2]

Kl (Inactivated State HEK-293 expressing

Dissociation Constant) rNaV1.2

The concentration of
Co 102862 required to
~30 pM achieve 50% block of
resting NaVv1.2
channels.[1][2]

KR (Resting State HEK-293 expressing

Dissociation Constant) rNaV1.2

The rate at which Co

] HEK-293 expressing 102862 binds to the
Inactivated State ~1.7 pM-1s-1 ) )
o rNav1.2 inactivated state of the
Binding)

NaV1.2 channel.[2]

k+ (On-rate for

Indicates that Co

102862 has a

significantly higher
~75-80 fold affinity for the

inactivated state over

Fold Preference (KR/  HEK-293 expressing
K1) rNav1.2

the resting state of the
NaV1.2 channel.[1]

Mechanism of State-Dependent Inhibition

The state-dependent inhibition of NaV1.2 by Co 102862 is a key feature of its pharmacological
profile. This mechanism allows the compound to selectively target neurons that are firing at
high frequencies, a hallmark of seizure activity, while sparing normally functioning neurons.
During periods of high-frequency firing, NaV1.2 channels spend more time in the open and
inactivated states, increasing the opportunity for Co 102862 to bind and exert its inhibitory
effect.[1][2] Co 102862 shifts the steady-state availability curve in the hyperpolarizing direction
and significantly slows the recovery of Na+ channels from inactivation.[2] However, it does not
significantly affect the voltage dependence of activation of the sodium current.[1][2]
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State-dependent binding of Co 102862 to NaV1.2.

Experimental Protocols

The characterization of Co 102862's interaction with NaV1.2 was primarily conducted using the

whole-cell patch-clamp technique.

Cell Culture and Expression

e Cell Line: Human embryonic kidney (HEK-293) cells were used for their robust growth and

reliable expression of recombinant ion channels.

o Channel Expression: These cells were stably transfected to express the rat brain type IIA
Na+ channel a subunit (rNaV1.2), which is a major sodium channel isoform in the central
nervous system.[1][2]

Electrophysiology

» Technique: The whole-cell configuration of the patch-clamp technique was employed to
record macroscopic sodium currents (INa) from individual cells.[1][2]

e Solutions:
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o External Solution (in mM): Typically contained a physiological concentration of sodium ions
as the charge carrier.

o Internal Solution (in mM): Contained ions to maintain the intracellular environment and

was introduced into the cell via the patch pipette.

» Voltage Protocols:

o Resting State Affinity (KR): Cells were held at a hyperpolarized potential (e.g., -120 mV)
where most channels are in the resting state. Test pulses were then applied to elicit
sodium currents in the presence of varying concentrations of Co 102862.

o Inactivated State Affinity (KI): To determine the affinity for the inactivated state, a
depolarizing prepulse (e.g., to -63 mV) was applied to induce channel inactivation before
the test pulse.[1] The concentration-response data were then fitted with the Hill equation to
determine the KI.[1]

o Kinetics of Binding: A modified double-pulse protocol was used to measure the kinetics of
drug binding to inactivated channels. A long depolarizing pulse was followed by a brief
hyperpolarizing gap before a test pulse to assess the rate of recovery from inactivation in
the presence and absence of the drug.[1]
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Workflow for electrophysiological analysis.
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Conclusion

Co 102862 demonstrates potent and state-dependent inhibition of the NaV1.2 sodium channel,
with a clear preference for the inactivated state. This pharmacological profile, characterized by
a significantly lower KI compared to its KR, underlies its potential as an effective
anticonvulsant. The detailed experimental protocols outlined provide a robust framework for the
continued investigation of NaV1.2 modulators and the development of novel therapeutics for
neurological disorders characterized by neuronal hyperexcitability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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